1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
1'-[(2-methoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-17-10-5-2-7-14(17)13-20-16-9-4-3-8-15(16)19(18(20)21)23-11-6-12-24-19/h2-5,7-10H,6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARSYUDIQVLGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins. This reaction is known for its efficiency in forming spirocyclic oxindoles, which are key intermediates in the synthesis of the target compound . The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, under reflux conditions .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as halides or amines replace the methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound with significant potential in various scientific research applications. This article will explore its chemical properties, synthesis methods, and potential applications in medicinal chemistry, particularly focusing on its biological activities and therapeutic implications.
Structure and Composition
The molecular formula for 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is , with a molecular weight of approximately 205.21 g/mol. The compound features a unique spiro structure that contributes to its reactivity and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of spiro compounds, including 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of enzyme activity essential for bacterial growth .
Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The spiro structure is hypothesized to play a crucial role in modulating these pathways, making it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds like 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one. Some studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various spiro compounds for antimicrobial activity, 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of spiro compounds found that treatment with 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one resulted in a dose-dependent reduction in viability of human breast cancer cells (MCF-7). Flow cytometry analysis revealed increased rates of apoptosis among treated cells compared to controls .
Case Study 3: Neuroprotective Mechanisms
Research focusing on neuroprotection has shown that this compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest that it may enhance cellular antioxidant defenses and promote cell survival under stress conditions .
Mechanism of Action
The mechanism by which 1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparisons
Spiro Ring Systems
- 1'-(4-Methoxybenzyl)spiro[1,3-dioxane-2,3'-indole]-2'-one (CAS 853751-51-6): This analog substitutes the 2-methoxy group with a 4-methoxybenzyl moiety. Its molecular formula (C19H19NO4) and molar mass (325.36 g/mol) are identical to the target compound’s predicted values. The 4-methoxy substitution likely reduces AChE inhibition compared to the 2-methoxy position due to altered electronic effects .
- Spiro[cyclohexane-1,3'-indoline] Derivatives (e.g., 1g, 1m, 1b) :
These compounds feature a cyclohexane spiro ring instead of dioxane. Substituents like benzyl, chloro, and methylbenzoyl groups (e.g., 1g: 4-methylbenzoyl; 1m: 5'-fluoro) modulate reactivity and steric bulk. The cyclohexane ring may enhance lipophilicity compared to the dioxane system . - Spiro[cyclopentane-1,3'-indoline]-2'-one (3ah) :
A smaller cyclopentane spiro ring results in a yellow solid (mp 172–173°C). The reduced ring size could increase strain and reactivity .
Substituent Effects
- 2-Methoxybenzyl vs. 4-Methoxybenzyl : The 2-methoxy position in the target compound is associated with improved AChE inhibition, as demonstrated by compounds [9d] (IC50 = 0.32 mM) and [17f] (IC50 = 0.41 mM) . The 4-methoxy analog lacks this bioactivity data but shares similar physicochemical properties (density: 1.30 g/cm³; predicted pKa: -0.23) .
Biological Activity
1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of isatin derivatives with appropriate dioxane precursors. The use of microwave-assisted methods has been reported to enhance yield and reduce reaction time, making it an efficient synthetic route.
Biological Activity Overview
Research indicates that 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
- Anticancer Effects : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of related spiro compounds, 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, highlighting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical-scavenging ability compared to standard antioxidants such as ascorbic acid .
Anticancer Properties
Cell viability assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, suggesting that the compound may induce apoptosis via mitochondrial pathways .
Case Study 1: Antimicrobial Evaluation
A comprehensive study involved testing the compound against a panel of microorganisms including Staphylococcus aureus and Escherichia coli. The results confirmed its effectiveness with notable zones of inhibition observed in agar diffusion tests.
Case Study 2: Anticancer Mechanism Exploration
In vitro studies focused on elucidating the mechanism of action against cancer cells. Western blot analyses indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), supporting the hypothesis that this compound triggers apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one, and how are key intermediates characterized?
The synthesis typically involves domino Diels–Alder reactions or spiroannulation strategies. For example, spirooxindole derivatives can be synthesized via HOAc-mediated domino reactions in ionic liquids like [Bmim]Br, with intermediates monitored by TLC and characterized via H NMR and HPLC-MS . Key steps include optimizing reaction time (e.g., 24 hours for cyclization) and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How is the stereochemistry of spirooxindole derivatives validated, and what analytical techniques are critical for structural confirmation?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining stereochemistry and crystal packing . Complementary methods include C NMR for carbon environment analysis and HRMS for molecular weight verification. For example, spiro[1,3-dioxane-2,3'-indolin]-2'-one derivatives in anticonvulsant studies were validated via single-crystal X-ray diffraction .
Q. What are the primary biological activities reported for spirooxindole analogs, and how are these assays designed?
Spirooxindoles are evaluated for anticonvulsant activity using maximal electroshock seizure (MES) and pentylenetetrazole (sc-Met) tests in murine models. ED and TD values are calculated to assess efficacy and toxicity. For instance, 5'-chloro derivatives showed ED = 27.97 mg/kg in MES tests, with structural modifications (e.g., dioxane vs. dithiolane rings) impacting activity .
Advanced Research Questions
Q. How can stereoselective spiroannulation be achieved in the synthesis of 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one, and what factors influence enantiomeric excess?
Stereoselective [4+2] or [3+2] cycloadditions are mediated by chiral catalysts or auxiliaries. For example, spirocyclohexene oxindoles synthesized via 2-quinoline catalysis in DCM achieved 77% yield with defined stereochemistry, influenced by solvent polarity and catalyst loading . Computational modeling (e.g., DFT) can predict transition states to optimize enantioselectivity .
Q. What contradictions exist in structure-activity relationship (SAR) data for spirooxindole derivatives, and how can they be resolved?
Discrepancies arise when substituents like methoxy or halogens at the 5'-position yield divergent bioactivities. For example, 5'-chloro derivatives show potent anticonvulsant activity, while 5'-bromo analogs may exhibit reduced efficacy due to steric hindrance . Resolution involves meta-analysis of ED/TD ratios across studies and molecular docking to assess target binding (e.g., aldose reductase inhibition in isatin derivatives) .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound, and what solvent-free methodologies exist?
Solvent-free conditions using TBAB (tetrabutylammonium bromide) and DABCO (1,4-diazabicyclo[2.2.2]octane) as catalysts enable efficient aza-Michael additions or N-alkylations. For instance, spiro[[1,3]dithiolane-2,3'-indolin]-2'-one derivatives were synthesized under solvent-free conditions with 1.2 mmol ester equivalents, achieving high yields (~90%) . Microwave-assisted synthesis further reduces reaction times .
Q. What advanced crystallographic techniques are used to resolve structural ambiguities in spirooxindole derivatives, particularly for polymorphic forms?
High-resolution X-ray diffraction (HR-XRD) combined with SHELXD for phase determination is critical for resolving polymorphs. For macromolecular analogs, SHELXPRO interfaces enable refinement against twinned data or high-resolution datasets (e.g., 1.0 Å resolution). Dynamic NMR can also probe conformational flexibility in solution .
Q. How do computational methods enhance the design of spirooxindole derivatives with improved pharmacological profiles?
Molecular dynamics (MD) simulations and QSAR models predict pharmacokinetic properties (e.g., blood-brain barrier permeability for anticonvulsants) . Docking studies against targets like HIV protease or aldose reductase identify key interactions (e.g., hydrogen bonding with 2'-oxo groups) .
Methodological Considerations
- Synthetic Optimization : Use ionic liquids ([Bmim]Br) to enhance reaction rates and yields .
- Analytical Validation : Combine XRD, H/C NMR, and HRMS for unambiguous structural assignment .
- Biological Screening : Prioritize MES/sc-Met assays for anticonvulsant potential, with toxicity profiling via TD determination .
- Computational Tools : Leverage Gaussian or MOE for stereochemical predictions and target engagement analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
